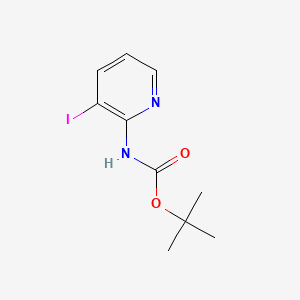
3-Iodo-2-pyridinyl-carbamic acid, 1,1-dimethylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-2-pyridinyl-carbamic acid, 1,1-dimethylethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C10H13IN2O2 and its molecular weight is 320.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Iodo-2-pyridinyl-carbamic acid, 1,1-dimethylethyl ester, also known as tert-Butyl (3-iodopyridin-2-yl)carbamate, is a chemical compound with the molecular formula C10H13IN2O2 and a molecular weight of 320.13 g/mol. Its CAS number is 174467-36-8. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
The biological activity of this compound primarily revolves around its role as a carbamate derivative. Carbamates are known to interact with enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission by hydrolyzing the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine, potentially enhancing synaptic transmission and affecting various physiological processes.
Antimicrobial Properties
Research indicates that compounds similar to 3-Iodo-2-pyridinyl-carbamic acid exhibit antimicrobial properties. A study utilizing disk diffusion assays tested various extracts against common pathogens such as E. coli, S. aureus, Candida albicans, and Aspergillus niger. The results suggested that extracts containing carbamate derivatives could inhibit the growth of these microorganisms, indicating potential as antimicrobial agents .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of carbamate derivatives have been explored in several studies. For instance, certain derivatives have shown promise in inhibiting cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various carbamate derivatives against resistant bacterial strains. The findings indicated that compounds with structural similarities to 3-Iodo-2-pyridinyl-carbamic acid demonstrated significant antibacterial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA) .
- Cytotoxicity Assessment : A research article investigated the cytotoxic effects of several pyridine-based carbamates on human cancer cell lines. Results showed that these compounds could effectively induce cell death in breast and lung cancer cells, suggesting their potential as therapeutic agents .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicology of 3-Iodo-2-pyridinyl-carbamic acid is essential for its application in medicine. Preliminary data suggest that this compound has moderate lipophilicity, which may influence its bioavailability and distribution within biological systems. Toxicological studies are necessary to evaluate its safety profile comprehensively.
Data Summary Table
| Property | Value |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C10H13IN2O2 |
| Molecular Weight | 320.13 g/mol |
| CAS Number | 174467-36-8 |
| Antimicrobial Activity | Effective against E. coli, S. aureus, etc. |
| Cytotoxicity | Induces apoptosis in cancer cells |
| Pharmacokinetics | Moderate lipophilicity |
属性
IUPAC Name |
tert-butyl N-(3-iodopyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-7(11)5-4-6-12-8/h4-6H,1-3H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZACQBWMOYQGSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=N1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652167 |
Source


|
| Record name | tert-Butyl (3-iodopyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174467-36-8 |
Source


|
| Record name | tert-Butyl (3-iodopyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














